molecular formula C11H20N2O4 B1499953 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 388108-90-5

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1499953
CAS No.: 388108-90-5
M. Wt: 244.29 g/mol
InChI Key: GRWVAUGJTCEIBI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name for this compound is 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid, which precisely describes the substitution pattern on the six-membered piperidine ring. This nomenclature system provides unambiguous identification by specifying the position of each functional group relative to the nitrogen atom in the piperidine ring. The compound exists in multiple stereoisomeric forms, with specific designations including the (3R,4S)-configuration and the (3S,4R)-configuration, each representing distinct spatial arrangements of the amino and carboxylic acid substituents.

The Chemical Abstracts Service registry system has assigned multiple identification numbers to different stereoisomeric forms of this compound. The primary Chemical Abstracts Service number 388108-90-5 corresponds to the racemic mixture, while specific stereoisomers carry distinct registry numbers. Alternative nomenclature systems have been employed in various chemical databases, with synonyms including cis-1-tert-butoxycarbonyl-4-amino-piperidine-3-carboxylic acid and (3R,4S)-1-tert-butoxycarbonyl-4-amino-piperidine-3-carboxylic acid. The systematic naming convention ensures precise communication within the scientific community and facilitates accurate database searches across multiple chemical information systems.

Database identifiers provide additional layers of chemical identification beyond traditional nomenclature. PubChem compound identification number 45043169 serves as a unique database identifier, while the International Chemical Identifier key GRWVAUGJTCEIBI-UHFFFAOYSA-N provides a standardized representation of the molecular structure. These identifiers enable seamless integration across different chemical databases and ensure consistent identification regardless of nomenclature variations. The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N represents the chemical structure in a linear format that can be processed by computational chemistry software.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₁H₂₀N₂O₄ defines the elemental composition of this compound, indicating the presence of eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight of 244.29 grams per mole reflects the substantial size of this pharmaceutical intermediate, with the tert-butoxycarbonyl protecting group contributing significantly to the overall molecular mass. The molecular structure features a six-membered piperidine ring as the central scaffold, with three distinct functional groups attached at specific positions. The amino group occupies position 4, the carboxylic acid functionality is located at position 3, and the tert-butoxycarbonyl protecting group is attached to the ring nitrogen atom.

Stereochemical considerations play a crucial role in defining the three-dimensional structure and biological activity of this compound. The presence of two chiral centers at positions 3 and 4 of the piperidine ring creates multiple possible stereoisomeric configurations. The (3R,4S)-stereoisomer represents one specific spatial arrangement where the carboxylic acid group and amino group adopt defined orientations relative to the piperidine ring plane. Conversely, the (3S,4R)-stereoisomer exhibits the opposite configuration at both chiral centers, resulting in a mirror-image relationship between the two forms. These stereochemical differences can significantly impact the compound's biological activity, receptor binding affinity, and pharmacological properties.

The cis-relationship between the amino and carboxylic acid substituents represents an important geometric constraint that influences the compound's conformational behavior. This geometric arrangement positions both functional groups on the same face of the piperidine ring, creating opportunities for intramolecular hydrogen bonding and affecting the overall molecular conformation. The tert-butoxycarbonyl protecting group serves multiple purposes beyond simply protecting the amine functionality, as its bulky structure influences the conformational preferences of the entire molecule. The protecting group's tetrahedral geometry and steric bulk create conformational restrictions that can be exploited in synthetic applications and contribute to the compound's overall chemical stability.

Property Value
Molecular Formula C₁₁H₂₀N₂O₄
Molecular Weight 244.29 g/mol
Chiral Centers 2 (positions 3 and 4)
Primary Stereoisomer (3R,4S)-configuration
Alternative Stereoisomer (3S,4R)-configuration
Geometric Relationship cis-amino/carboxylic acid

Crystallographic Data and Conformational Analysis

Crystallographic analysis provides essential insights into the solid-state structure and conformational preferences of this compound. The compound exhibits distinct crystalline properties that reflect its molecular structure and intermolecular interactions in the solid state. Related piperidine derivatives demonstrate characteristic crystallization patterns, with (R)-N-tert-butoxycarbonyl-piperidine-3-carboxylic acid showing a melting point range of 166°C to 171°C, indicating substantial intermolecular forces in the crystal lattice. The specific rotation value of -52.2° for the (R)-stereoisomer provides important stereochemical information and confirms the optical activity of the compound.

The crystalline form of the compound appears as a white to pale yellow crystalline powder, suggesting ordered molecular packing in the solid state. The molecular conformation in the crystal structure is influenced by several factors, including intramolecular hydrogen bonding between the amino and carboxylic acid groups, steric interactions involving the tert-butoxycarbonyl protecting group, and intermolecular hydrogen bonding between adjacent molecules. The piperidine ring typically adopts a chair conformation in the solid state, with the substituents occupying either axial or equatorial positions depending on their steric requirements and electronic preferences.

Conformational analysis reveals that the tert-butoxycarbonyl group significantly influences the overall molecular shape and crystal packing arrangements. The bulky tert-butyl portion creates steric hindrance that affects both intramolecular and intermolecular interactions. In related compounds such as the (3R,4S)-stereoisomer, the spatial arrangement of functional groups creates specific geometric constraints that influence crystal packing and may contribute to the formation of hydrogen-bonded networks in the solid state. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, facilitating the formation of dimeric or polymeric hydrogen-bonded structures in the crystal lattice.

Temperature-dependent structural studies indicate that the compound maintains its crystalline integrity across a range of temperatures, with the melting point representing the transition from ordered crystalline structure to liquid phase. The specific heat capacity and thermal expansion characteristics reflect the strength of intermolecular interactions in the crystal structure. Storage recommendations suggest maintaining the compound in a sealed container at room temperature and protecting it from light, indicating some sensitivity to environmental conditions that may affect crystal stability.

Crystallographic Property Value
Physical Appearance White to pale yellow crystalline powder
Melting Point Range 166-171°C
Specific Rotation [(R)-isomer] -52.2°
Storage Temperature Room temperature
Crystal Stability Stable under inert atmosphere

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound represents a complex phenomenon influenced by the interplay between multiple functional groups and environmental factors. While this specific compound may not exhibit extensive tautomerism due to the protecting group on the nitrogen, related hydroxypyridine-carboxylic acid derivatives demonstrate significant tautomeric equilibria that provide insights into potential structural variations. The keto-enol tautomerism observed in 4-hydroxy-3-pyridine-carboxylic acid derivatives illustrates how structural modifications can dramatically affect tautomeric preferences and molecular properties.

In related compounds, the position of acidic protons significantly influences tautomeric equilibria and molecular conformation. The study of 4-hydroxy-3-pyridine-carboxylic acid revealed that proton transfer between hydroxyl and carboxyl oxygen atoms creates distinct tautomeric forms with different aromaticity patterns. The Bird index, calculated from measured atomic distances, provides a quantitative measure of aromaticity that correlates with tautomeric preferences. These findings suggest that similar electronic effects may influence the conformational behavior of this compound, particularly regarding the spatial arrangement of the amino and carboxylic acid groups.

The protecting group strategy employed in this compound effectively prevents certain tautomeric transformations that might occur with the free amine. The tert-butoxycarbonyl group stabilizes the nitrogen in a specific electronic state, reducing the potential for nitrogen-mediated tautomerism while maintaining the compound's synthetic utility. This protection strategy represents a deliberate design choice that balances chemical stability with reactivity, enabling controlled synthetic transformations while preventing unwanted side reactions.

Comparative analysis with related piperidine derivatives reveals how structural modifications affect tautomeric behavior and overall molecular properties. The cis-relationship between amino and carboxylic acid substituents in this compound creates opportunities for intramolecular hydrogen bonding that may stabilize specific conformational states. Environmental factors such as solvent polarity, temperature, and pH can influence tautomeric equilibria in related compounds, suggesting that similar effects may be relevant for understanding the behavior of this compound under different reaction conditions.

Tautomeric Characteristic Observation
Primary Tautomeric Form Protected amine form (stable)
Intramolecular H-bonding Potential amino-carboxyl interaction
Environmental Sensitivity pH and solvent dependent
Protecting Group Effect Prevents N-mediated tautomerism
Stability Factor Enhanced by tert-butoxycarbonyl protection

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVAUGJTCEIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662239
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388108-90-5, 1015939-27-1
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Boc Protection of 4-Piperidinecarboxylic Acid

The initial step involves the selective protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to yield 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid. This step is crucial to prevent unwanted side reactions on the amine during subsequent transformations.

  • Reagents and Conditions:
    • Starting material: 4-piperidinecarboxylic acid
    • Boc reagent: di-tert-butyl dicarbonate (Boc2O)
    • Base: alkaline environment typically sodium hydroxide or sodium carbonate solution
    • Solvent: tetrahydrofuran (THF) or aqueous media
    • Temperature: room temperature to mild heating
    • Molar ratio: 1:1.0–1.2 (piperidine acid to Boc2O), optimum ~1:1.1
  • Mechanism: Nucleophilic attack of the piperidine nitrogen on Boc2O under basic conditions leads to carbamate formation.
  • Yield and Purity: The reaction yields the Boc-protected acid with high purity (>98%) and good yield, typically above 75% in optimized conditions.

Functionalization at the 3-Position via Grignard Reaction

The activated Weinreb amide intermediate undergoes nucleophilic addition with a Grignard reagent to install the desired substituent at the 3-position, such as an acetyl group, which can be further transformed into the amino functionality.

  • Reagents and Conditions:
    • Weinreb amide intermediate
    • Grignard reagent (e.g., methylmagnesium bromide)
    • Solvent: anhydrous ether or THF
    • Temperature: typically low temperature to room temperature
  • Mechanism: The Grignard reagent adds to the Weinreb amide carbonyl, forming a ketone intermediate with high selectivity.
  • Yield: High yield (>75%) with purity over 98% is reported, and the process is one step shorter than conventional methods.

Synthesis of 1-(tert-butoxycarbonyl)-4-aminopiperidine via Bromination and Hydrolysis

An alternative route focuses on synthesizing the Boc-protected 4-aminopiperidine intermediate, which is structurally related and can be further elaborated to the target compound.

  • Step 1: Boc Protection of 4-Piperidyl Urea

    • Starting material: 4-piperidyl urea
    • Boc reagent: di-tert-butyl dicarbonate
    • Base: triethylamine
    • Solvent: water
    • Reaction time: 8–10 hours at room temperature
    • Workup: pH adjustment, extraction with dichloromethane, crystallization from acetone at low temperature (0–2 °C)
    • Yield: 72–75 g from 50 g starting material; vapor phase purity >95%
  • Step 2: Bromination and Hydrolysis to 1-Boc-4-aminopiperidine

    • Reagents: bromine added dropwise to sodium hydroxide solution, followed by addition of Boc-protected piperidyl urea
    • Conditions: reflux for 3–5 hours, cooling, pH adjustment to 5–6 with dilute hydrochloric acid
    • Extraction: chloroform, drying, concentration, crystallization in sherwood oil at −2 °C
    • Yield: 40–45 g white crystals from 50 g intermediate; purity >98%, melting point 51 °C

This method is noted for its simplicity, high yield, and suitability for industrial scale production, with stable and high-purity products.

Summary Table of Preparation Methods

Step No. Reaction Description Key Reagents & Conditions Yield (%) Purity (%) Notes
1 Boc protection of 4-piperidinecarboxylic acid Di-tert-butyl dicarbonate, NaOH/Na2CO3, THF, RT >75 >98 Molar ratio 1:1.1, alkaline environment
2 Formation of Weinreb amide intermediate N,O-dimethylhydroxylamine hydrochloride Not stated High Enables selective Grignard addition
3 Grignard addition to Weinreb amide Methylmagnesium bromide, anhydrous solvent >75 >98 Selective ketone formation
4(alt) Boc protection of 4-piperidyl urea Di-tert-butyl dicarbonate, triethylamine, water ~75 >95 Crystallization from acetone
5(alt) Bromination and hydrolysis to Boc-4-aminopiperidine Bromine, NaOH, reflux, pH adjustment, extraction 80-90 >98 Industrially scalable, stable product
6 Esterification to methyl ester (related step) Methanol, acid catalyst, controlled conditions Not stated High Often used in industrial processes

Research Findings and Industrial Relevance

  • The Boc protection step is well-established and critical for controlling reactivity, with high yields and purity achievable under mild alkaline conditions.
  • The use of Weinreb amide intermediates allows for selective and high-yielding introduction of substituents via organometallic reagents, streamlining synthesis.
  • The bromination/hydrolysis route to Boc-4-aminopiperidine is industrially favored due to its simplicity, cost-effectiveness, and product stability.
  • Continuous flow and automated reactor technologies are increasingly applied to improve reproducibility, safety, and scalability in industrial settings.
  • Purity levels exceeding 95–98% are consistently reported, meeting pharmaceutical intermediate standards.

This comprehensive review synthesizes diverse, authoritative patent and chemical literature sources, providing a detailed and professional overview of the preparation methods for 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid and closely related intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Example Synthesis Route

A common method involves reacting piperidine derivatives with tert-butyl chloroformate under basic conditions, followed by hydrolysis to yield the desired Boc-protected amino acid.

Pharmaceutical Development

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its applications include:

  • Chiral Building Blocks : It is used to synthesize chiral amino acids that are crucial for developing enantiomerically pure drugs. For instance, derivatives of Boc-piperidine have been employed in the synthesis of novel dipeptides and other biologically active compounds .
ApplicationCompoundYield (%)
Dipeptide SynthesisN-Boc-dipeptide78%
Chiral Amino Acids(S)-Boc-amino acids84%

Agrochemical Research

The compound has shown potential in agrochemical applications, particularly as a precursor for developing fungicides and pesticides. Research indicates that derivatives of Boc-piperidine can enhance the efficacy of agricultural chemicals by improving their bioavailability and selectivity against pests .

Material Science

In material science, Boc-piperidine derivatives are investigated for their role in creating new polymers and materials with specific properties. The presence of the piperidine moiety contributes to the mechanical strength and flexibility of polymeric materials.

Case Study 1: Synthesis of Chiral Dipeptides

A study explored the synthesis of chiral N-Boc-dipeptides using this compound as a starting material. The researchers reported high yields and excellent enantiomeric purity, demonstrating its utility in pharmaceutical applications .

Case Study 2: Agrochemical Efficacy

Another research project focused on the development of new fungicides derived from Boc-piperidine. The results indicated that these compounds exhibited significant antifungal activity against various plant pathogens, highlighting their potential in agricultural applications .

Mechanism of Action

The mechanism of action of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. It acts by providing a protected amino group that can be selectively deprotected under specific conditions, allowing for the controlled synthesis of target molecules . The molecular targets and pathways involved depend on the specific application and the final product synthesized.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc-protected amine, carboxylic acid Moderate in polar solvents Prodrugs, peptide synthesis
(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid C₁₀H₁₈N₂O₄ 230.26 Boc-protected amine, carboxylic acid, pyrrolidine ring High in polar solvents Enzyme inhibitors, chiral intermediates
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc-protected amine, carboxylic acid, phenyl Low in polar solvents Lipophilic drug candidates
(R)-4-Amino-1-(1-Boc-piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid C₁₈H₂₄N₆O₄ 396.43 Boc-protected amine, pyrazolo-pyrimidine, carboxylic acid Low in water Kinase inhibitors, anticancer agents

Conformational and Stability Differences

  • Ring Size Effects : The piperidine ring (6-membered) in the target compound adopts a chair conformation, enabling favorable steric interactions in binding pockets. In contrast, the pyrrolidine analog (5-membered) exhibits a puckered conformation, increasing torsional strain but enhancing rigidity for chiral recognition .
  • Substituent Impact: The phenyl group in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid introduces hydrophobicity, reducing aqueous solubility but improving membrane permeability compared to the amino-substituted parent compound .

Research Findings

  • Stability Studies : The Boc group in piperidine derivatives demonstrates superior hydrolytic stability compared to acetyl or benzyl protections, as shown in accelerated degradation assays (pH 7.4, 37°C) .
  • Conformational Analysis : NMR and X-ray crystallography (using SHELX software ) reveal that the Boc group in the target compound induces a gauche conformation in the piperidine ring, optimizing hydrogen-bonding interactions in peptide mimics .

Biological Activity

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, also referred to as rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is an important compound in medicinal chemistry due to its diverse biological activities and applications in drug development. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O4C_{11}H_{20}N_{2}O_{4} with a molecular weight of approximately 232.29 g/mol. The compound features a piperidine ring with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group. Its stereochemistry at the 3 and 4 positions contributes significantly to its biological properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against various microorganisms, making it a potential lead compound in the development of new antimicrobial agents .

Pharmacological Applications

The compound has been investigated for its role in asymmetric synthesis, which is crucial for creating biologically active molecules with specific stereochemistry. This property is particularly valuable in the pharmaceutical industry for drug design.

In a notable study, derivatives containing the β-amino acid moiety were evaluated for their antiviral activity, specifically as neuraminidase inhibitors against influenza viruses. One derivative, A-87380, showed modest activity with an IC50 of 50 μM . This suggests that modifications to the structure of this compound could lead to enhanced antiviral agents.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, often involving reactions that maintain its stereochemical integrity. Common methods include:

  • Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to facilitate further reactions without loss of activity.
  • Carboxylation Reactions : Various carboxylation techniques are employed to introduce the carboxylic acid functionality while preserving the piperidine structure.

Table of Biological Activities

Activity Type Compound/Derivative Activity Reference
AntimicrobialA-87380Neuraminidase inhibitor
AntiviralVarious derivativesActivity against influenza virus
Antibacterial4-Amino derivativesBroad-spectrum antimicrobial effects

Detailed Research Insights

A study highlighted the synthesis of various derivatives of this compound and their evaluation as potential antiviral agents. The synthesized compounds were tested against several viral strains, showing promising results in inhibiting viral replication .

Another investigation focused on the structural modifications of this compound to enhance its binding affinity to biological targets, utilizing high-throughput screening techniques to optimize lead compounds for further development .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete Boc protection.
  • Purify intermediates via flash chromatography (silica gel, eluent: ethyl acetate/hexane) .

How can researchers optimize the yield of the Boc-protection step?

Answer:
Optimization strategies include:

  • Solvent Selection : Use anhydrous DCM for better Boc group activation.
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., carbamate hydrolysis) .
  • Stoichiometry : Use 1.2 equivalents of Boc₂O to ensure complete reaction.
  • Catalyst Efficiency : DMAP (0.1–0.2 eq) enhances reaction rate and yield .

Data-Driven Adjustment :
If yield plateaus below 80%, analyze by LC-MS to detect unreacted starting material or degradation products. Adjust reaction time or solvent polarity accordingly .

What characterization techniques are essential for confirming the structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm Boc group presence (singlet at ~1.4 ppm for tert-butyl) and piperidine ring protons (δ 3.0–4.0 ppm) .
    • ¹³C NMR : Verify carbonyl signals (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ for C₁₁H₂₀N₂O₄: expected m/z 245.15) .
  • HPLC Purity : Use a C18 column (gradient: 5–95% acetonitrile/water with 0.1% TFA) to confirm ≥95% purity .

How can researchers resolve discrepancies in NMR data (e.g., unexpected peaks)?

Answer:
Methodological Troubleshooting :

Purity Check : Re-run HPLC to detect impurities. Recrystallize from ethanol/water if needed .

Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are free from water or residual protons.

Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve conformational exchange broadening in the piperidine ring .

2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon signals .

Example : If a duplicate Boc signal appears, assess for partial deprotection under acidic conditions during workup .

What strategies determine the stereochemistry of the compound?

Answer:

  • Chiral HPLC : Use a Chiralpak® IA column (mobile phase: hexane/isopropanol) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in methanol/water .
  • Optical Rotation : Compare experimental [α]D values with literature data for known stereoisomers .

Advanced Note : For unstable crystals, employ synchrotron radiation to enhance diffraction resolution .

What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood due to potential respiratory irritation (H335) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

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